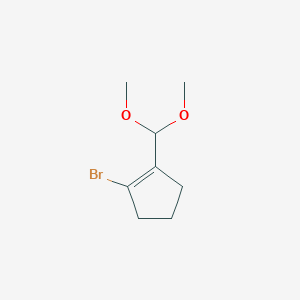

Cyclopentene, 1-bromo-2-(dimethoxymethyl)-

Description

Cyclopentene, 1-bromo-2-(dimethoxymethyl)-, is a halogenated cyclopentene derivative featuring a bromine atom at position 1 and a dimethoxymethyl group at position 2. This compound is structurally characterized by its five-membered unsaturated ring, which confers unique reactivity due to ring strain and the electron-withdrawing bromine substituent.

Properties

CAS No. |

158233-90-0 |

|---|---|

Molecular Formula |

C8H13BrO2 |

Molecular Weight |

221.09 g/mol |

IUPAC Name |

1-bromo-2-(dimethoxymethyl)cyclopentene |

InChI |

InChI=1S/C8H13BrO2/c1-10-8(11-2)6-4-3-5-7(6)9/h8H,3-5H2,1-2H3 |

InChI Key |

ZWISFDAMIAYVJQ-UHFFFAOYSA-N |

Canonical SMILES |

COC(C1=C(CCC1)Br)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentene, 1-bromo-2-(dimethoxymethyl)- typically involves the bromination of cyclopentene followed by the introduction of the dimethoxymethyl group. One common method involves the reaction of cyclopentene with bromine in the presence of a solvent such as dichloromethane to yield 1-bromo-cyclopentene. This intermediate is then reacted with dimethoxymethane in the presence of a Lewis acid catalyst, such as boron trifluoride etherate, to produce Cyclopentene, 1-bromo-2-(dimethoxymethyl)- .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Cyclopentene, 1-bromo-2-(dimethoxymethyl)- undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, to form corresponding alcohols.

Oxidation Reactions: The compound can be oxidized to form cyclopentene derivatives with different functional groups.

Reduction Reactions: Reduction of the bromine atom can yield cyclopentene derivatives with hydrogen replacing the bromine.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Cyclopentene derivatives with various functional groups replacing the bromine atom.

Oxidation: Cyclopentene derivatives with oxidized functional groups.

Reduction: Cyclopentene with hydrogen replacing the bromine atom.

Scientific Research Applications

Organic Synthesis

Cyclopentene derivatives, including 1-bromo-2-(dimethoxymethyl)-, serve as versatile intermediates in organic synthesis. They can participate in various chemical reactions due to their unique structural properties.

Key Reactions:

- Nucleophilic Substitution: The bromine atom in the compound can be replaced by various nucleophiles, allowing for the formation of a wide range of products. This is particularly useful in synthesizing complex organic molecules.

- Cycloaddition Reactions: Cyclopentene derivatives are often used in Diels-Alder reactions to create larger cyclic compounds, which are essential in the synthesis of natural products and pharmaceuticals .

Pharmaceutical Applications

The pharmaceutical industry utilizes cyclopentene derivatives for the development of new drugs. The unique structure of cyclopentene allows for modifications that can enhance biological activity.

Case Studies:

- Synthesis of Bioactive Molecules: Cyclopentene scaffolds have been employed in the total synthesis of complex bioactive molecules. For instance, studies have shown that cyclopentene derivatives can be integrated into peptide and saccharide structures to create hybrid molecules with potential therapeutic effects .

- Anticancer Agents: Research indicates that certain cyclopentene derivatives exhibit anticancer properties. The incorporation of these compounds into drug formulations could lead to more effective treatments .

Material Science

In material science, cyclopentene derivatives are explored for their potential as cross-linkers in polymer chemistry.

Applications:

- Vitrimers: Novel cyclopentane derivatives are being studied as cross-linkers for vitrimers—materials that combine the properties of thermoplastics and thermosets. These materials exhibit unique mechanical properties and can be chemically recycled, making them environmentally friendly alternatives .

- Coatings and Adhesives: The reactivity of cyclopentene compounds allows them to be used in the formulation of advanced coatings and adhesives that require specific mechanical properties and durability.

Comparative Data Table

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Organic Synthesis | Intermediates for nucleophilic substitutions | Facilitates formation of diverse organic compounds |

| Pharmaceutical Research | Synthesis of bioactive molecules | Potential anticancer agents identified |

| Material Science | Cross-linkers for vitrimers | Enhances recyclability and mechanical properties |

Mechanism of Action

The mechanism of action of Cyclopentene, 1-bromo-2-(dimethoxymethyl)- involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the dimethoxymethyl group make the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : Likely C₈H₁₃BrO₂ (inferred from substituents and cyclopentene backbone).

- Functional Groups : Bromine (electrophilic site), dimethoxymethyl (electron-donating, polar group).

- Reactivity : Bromine may participate in nucleophilic substitution or elimination, while the dimethoxymethyl group could stabilize carbocation intermediates or engage in hydrogen bonding.

Structural Analogs

A comparative analysis of structurally related cyclopentene derivatives is presented below:

*Estimated based on molecular formula C₈H₁₃BrO₂.

Key Differences:

- Substituent Effects: The dimethoxymethyl group in the target compound enhances polarity and solubility in polar solvents compared to the methyl group in 1-bromo-2-methyl-1-cyclopentene . Brominated cyclopentenones (e.g., 353476-04-7) exhibit keto-enol tautomerism and conjugation, absent in the target compound due to the lack of a ketone group . COX-2 inhibitors with aromatic substituents (e.g., pyrazole, benzene) prioritize π-π stacking and hydrogen bonding for enzyme interaction, whereas the dimethoxymethyl group may engage in weaker dipole-dipole interactions .

Reactivity :

- The target compound’s bromine is more susceptible to nucleophilic attack than cyclopropane analogs (e.g., trans-1-bromo-2-(dimethoxymethyl)cyclopropane, CAS 89817-76-5), where ring strain dominates reactivity .

- In photoredox catalysis, cyclopentene derivatives undergo annulation via radical intermediates, whereas cyclopropanes favor ring-opening reactions .

Physicochemical Properties

| Property | Cyclopentene, 1-bromo-2-(dimethoxymethyl)- | 1-Bromo-2-methyl-1-cyclopentene | trans-1-Bromo-2-(dimethoxymethyl)cyclopropane |

|---|---|---|---|

| Boiling Point | Estimated >200°C* | Not reported | Not reported |

| Solubility | High in polar solvents (e.g., DMSO) | Moderate in non-polar solvents | Low (cyclopropane instability) |

| Stability | Stable under inert conditions | Stable | Thermally labile |

*Inferred from molecular weight and polar substituents.

Biological Activity

Cyclopentene, 1-bromo-2-(dimethoxymethyl)-, is a brominated cyclopentene derivative with potential applications in organic synthesis and medicinal chemistry. Understanding its biological activity is crucial for evaluating its safety and efficacy in various applications.

- Molecular Formula : C₇H₉BrO₂

- Molecular Weight : 231.09 g/mol

- CAS Number : 24856-58-4

- Structural Characteristics : The compound features a cyclopentene ring with a bromine atom and two methoxy groups attached to the carbon skeleton.

Biological Activity Overview

The biological activity of cyclopentene derivatives often relates to their interaction with biological systems, including enzyme inhibition, antimicrobial properties, and potential therapeutic effects. Here are some key findings regarding the biological activity of Cyclopentene, 1-bromo-2-(dimethoxymethyl)-:

Enzyme Inhibition

Research indicates that cyclopentene derivatives can act as inhibitors for certain cytochrome P450 enzymes. Specifically, Cyclopentene, 1-bromo-2-(dimethoxymethyl)- has been identified as a CYP1A2 inhibitor , which plays a significant role in drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs and may necessitate dosage adjustments in therapeutic settings .

Antimicrobial Activity

Studies have shown that halogenated compounds, including brominated derivatives, exhibit antimicrobial properties. Cyclopentene, 1-bromo-2-(dimethoxymethyl)- has demonstrated activity against various bacterial strains. For instance, its efficacy against Staphylococcus aureus and Escherichia coli was evaluated, showing promising results that suggest potential as an antimicrobial agent .

Cytotoxicity and Therapeutic Potential

The cytotoxic effects of cyclopentene derivatives have been explored in cancer research. Preliminary studies indicate that Cyclopentene, 1-bromo-2-(dimethoxymethyl)- may induce apoptosis in certain cancer cell lines. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .

Data Table: Biological Activity Summary

| Biological Activity | Effect | Reference |

|---|---|---|

| CYP1A2 Inhibition | Yes | |

| Antimicrobial | Active against S. aureus, E. coli | |

| Cytotoxicity | Induces apoptosis in cancer cells |

Case Studies

- Case Study on Enzyme Interaction : A study published in a peer-reviewed journal highlighted the interaction of Cyclopentene, 1-bromo-2-(dimethoxymethyl)- with CYP1A2. The compound was tested alongside known substrates and inhibitors to determine its competitive inhibition characteristics.

- Antimicrobial Efficacy : In vitro experiments assessed the antimicrobial properties of Cyclopentene derivatives against clinical isolates of bacteria. The results indicated a significant reduction in bacterial growth at specific concentrations, suggesting its potential use in developing new antimicrobial agents.

- Cancer Cell Line Studies : Research focusing on the cytotoxic effects of halogenated cyclopentenes revealed that Cyclopentene, 1-bromo-2-(dimethoxymethyl)- exhibited selective toxicity towards breast cancer cell lines while sparing normal cells, indicating its potential for targeted cancer therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.